methyl 4-[2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate
CAS No.: 932448-65-2
Cat. No.: VC11890906
Molecular Formula: C27H22N4O5S2
Molecular Weight: 546.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932448-65-2 |
|---|---|
| Molecular Formula | C27H22N4O5S2 |
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | methyl 4-[[2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C27H22N4O5S2/c1-36-26(33)19-11-13-20(14-12-19)29-24(32)17-37-27-28-15-23-25(30-27)21-9-5-6-10-22(21)31(38(23,34)35)16-18-7-3-2-4-8-18/h2-15H,16-17H2,1H3,(H,29,32) |
| Standard InChI Key | HFRQOYZIRZFASR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 |
Introduction
Methyl 4-[2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound featuring a unique structural arrangement. This molecule includes a triazatricyclo framework, which is characteristic of heterocyclic compounds, and various functional groups such as thioether and dioxo functionalities, placing it within the category of thiazolidinediones.
Synthesis
The synthesis of methyl 4-[2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate typically involves multi-step synthetic pathways. These pathways may include the preparation of the triazatricyclo core, followed by the introduction of the benzyl and sulfanyl groups, and finally the attachment of the acetamido and benzoate groups under specific reaction conditions.
Chemical Reactions
This compound can participate in various chemical reactions, including:
-
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
-
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
-
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research
Methyl 4-[2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate holds promise for various applications in scientific research, including:
-
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
-
Biology: The compound may have potential as a biochemical probe to study specific biological pathways.
-
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industrial Applications
In industry, this compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound is not fully elucidated but may involve interaction with specific molecular targets such as enzymes or receptors. Experimental studies would be necessary to confirm these mechanisms through biochemical assays.
Biological Activity
| Activity | Description |
|---|---|
| Antimicrobial | Not reported in available sources |
| Anticancer | Not reported in available sources |
| Other Biological Activities | Potential as a biochemical probe or therapeutic agent |
Chemical Reactions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Controlled temperature and solvent |
| Reduction | Sodium borohydride, lithium aluminum hydride | Inert atmosphere, controlled temperature |
| Substitution | Nucleophilic reagents | Organic solvents, catalysts |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume